Paritaprevir acts as a potent inhibitor of the HCV NS3/4A protease, a vital enzyme essential for viral replication. By binding to the protease's active site, paritaprevir prevents the cleavage of viral polyprotein, a crucial step in the production of mature HCV proteins. This inhibition effectively disrupts the virus's life cycle and hinders its ability to reproduce [].
Paritaprevir, due to its targeted action, is rarely studied as a standalone treatment for HCV. Instead, research focuses on its efficacy in combination with other DAAs with different mechanisms of action. These combinations aim to achieve a synergistic effect, overcoming potential resistance pathways and maximizing viral suppression rates []. Several clinical trials have investigated paritaprevir-based regimens, including ombitasvir/paritaprevir/ritonavir (OPR), demonstrating significant improvement in sustained virologic response (SVR) rates, a benchmark for successful HCV treatment [].
Paritaprevir, previously known as ABT-450, is an acylsulfonamide inhibitor of the NS3/4A serine protease developed by Abbott Laboratories []. It has shown effectiveness in combating HCV infection [].
The specific synthesis of paritaprevir is a proprietary process and not publicly available for scientific research purposes []. However, scientific literature details the enzymatic reactions it disrupts in the HCV lifecycle []. Paritaprevir binds to the NS3/4A protease, an enzyme essential for viral replication []. This binding disrupts the enzyme's function, hindering viral protein processing and ultimately stopping the virus from reproducing [].
Data regarding the specific physical and chemical properties of paritaprevir, such as melting point, boiling point, and solubility, is not readily available in scientific publications due to its proprietary nature [].
As mentioned earlier, paritaprevir acts as a direct-acting antiviral (DAA) by inhibiting the NS3/4A protease, a vital enzyme in the HCV replication process []. By binding to the protease's active site, paritaprevir prevents it from cleaving viral proteins at critical junctions []. This halting of protein processing disrupts viral assembly and prevents the formation of new infectious HCV particles [].
The International Union of Pure and Applied Chemistry systematic name for paritaprevir represents the complete structural designation of this complex macrocyclic compound [1]. The official International Union of Pure and Applied Chemistry name is (1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide [1] [4] [7]. This systematic nomenclature precisely describes the stereochemical configuration, functional groups, and structural framework of the molecule.
The systematic name incorporates several key structural elements that define the compound's architecture [1]. The tricyclic core structure is designated as diazatricyclo[14.3.0.04,6]nonadec-7-ene, indicating a nineteen-membered ring system with two nitrogen atoms and specific bridging patterns [1]. The stereochemical descriptors (1S,4R,6S,7Z,14S,18R) define the absolute configuration at each chiral center and the geometry around the double bond [4]. The functional group designations include the cyclopropylsulfonyl moiety, the methylpyrazine-carbonyl substituent, and the phenanthridin-6-yloxy group [1] [7].
An alternative International Union of Pure and Applied Chemistry representation found in chemical databases describes the compound as (2R,6S,12Z,13aS,14aR,16aS)-N-(Cyclopropylsulfonyl)-6-(5-methylpyrazin-2-carboxamido)-5,16-dioxo-2-(phenanthridin-6-yloxy)-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa(E)pyrrolo(1,2-a)(1,4)diazacyclopentadecine-14a(5H)-carboxamide [1] [16]. This nomenclature reflects the complex polycyclic structure with different numbering conventions used in various chemical databases.
Paritaprevir is assigned the Chemical Abstracts Service registry number 1216941-48-8, which serves as the primary identifier for this compound in chemical databases and regulatory documents [1] [2] [4]. This Chemical Abstracts Service number was officially registered and provides unambiguous identification of the specific chemical entity across all scientific and commercial applications.
The compound maintains comprehensive representation across major chemical and pharmaceutical databases with distinct identifiers for each system [1] [2]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration Global Substance Registration System is OU2YM37K86 [1] [2] [4]. In the ChEMBL database, paritaprevir is cataloged as CHEMBL3391662, while DrugBank assigns the identifier DB09297 [1] [2]. The KEGG database designation is D10580 [1] [2].
Additional specialized database identifiers include the National Cancer Institute Thesaurus Code C123879 and the Metabolomics Workbench identifier 144577 [1] [2]. The Nikkaji Number system assigns J3.361.353I, and PharmGKB uses the identifier PA166163410 [1] [2]. PubChem maintains the compound under Compound Identification Number 45110509 and Substance Identification Number 175427694 [1] [4].
The molecular structure is definitively characterized by the International Chemical Identifier Key UAUIUKWPKRJZJV-QPLHLKROSA-N, which provides a unique hash-based identifier derived from the complete structural information [1] [4] [13]. The corresponding International Chemical Identifier is InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1 [1] [14].
Database/Source | Identifier |
---|---|
Chemical Abstracts Service | 1216941-48-8 |
Unique Ingredient Identifier | OU2YM37K86 |
ChEMBL | CHEMBL3391662 |
DrugBank | DB09297 |
KEGG | D10580 |
Metabolomics Workbench | 144577 |
National Cancer Institute Thesaurus | C123879 |
Nikkaji Number | J3.361.353I |
PharmGKB | PA166163410 |
PubChem Compound Identification Number | 45110509 |
InChIKey | UAUIUKWPKRJZJV-QPLHLKROSA-N |
PubChem Substance Identification Number | 175427694 |
The nomenclature history of paritaprevir reflects the collaborative development process between pharmaceutical companies and international regulatory bodies [8] [9] [12]. The compound was initially designated with the development code ABT-450 during its discovery and early development phases at Abbott Laboratories [8] [9] [12]. This alphanumeric identifier followed Abbott's internal compound numbering system, where ABT represents Abbott and 450 was the sequential compound number in their hepatitis C virus protease inhibitor research program.
The collaboration between Enanta Pharmaceuticals and Abbott Laboratories, which began in December 2006, led to the identification and development of ABT-450 as a lead compound [9]. The early discovery work at Enanta had established a substantial portfolio of hepatitis C virus protease inhibitor patents, and the Abbott collaboration resulted in the advancement of compound 1 from the Enanta collection, ultimately leading to the discovery of ABT-450 [9]. The compound was developed through extensive structure-activity relationship studies by the collaborative team [9].
The International Nonproprietary Name paritaprevir was assigned through the World Health Organization International Nonproprietary Names program [1] [10] [13]. The World Health Organization International Nonproprietary Names record indicates that paritaprevir received International Nonproprietary Names number 9739 [13]. During the International Nonproprietary Names evaluation process, the compound was initially considered under the proposed International Nonproprietary Name veruprevir [1] [10] [13]. However, veruprevir was subsequently designated as a deprecated International Nonproprietary Name, and paritaprevir became the official International Nonproprietary Name [1] [10] [13].
The United States Adopted Name Council assigned paritaprevir as the United States Adopted Name, which aligns with the International Nonproprietary Name designation [1] [10]. This harmonization between the United States Adopted Name and International Nonproprietary Name systems ensures consistent nomenclature across international pharmaceutical and regulatory contexts.
Alternative designations documented in chemical and pharmaceutical databases include various forms of the Abbott development code: ABT450, ABT 450, and ABT-450 [1] [4] [10]. The deprecated International Nonproprietary Name veruprevir appears in multiple forms including "Veruprevir [INN]" and "veruprevir anhydrous" [1] [4] [10]. Commercial combination products containing paritaprevir have been marketed under trade names including Viekira Pak, Technivie, Holkira Pak, and Viekirax [1] [2] [6].
Category | Name/Designation |
---|---|
United States Adopted Name | Paritaprevir |
International Nonproprietary Name | Paritaprevir |
Original Development Code | ABT-450 |
Deprecated International Nonproprietary Name | Veruprevir |
Alternative Development Codes | ABT450, ABT 450 |
Systematic Chemical Name | (1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
Molecular Formula | C40H43N7O7S |
Commercial Combination Products | Viekira Pak, Technivie, Holkira Pak, Viekirax |
The molecular formula C40H43N7O7S reflects the precise atomic composition of paritaprevir, containing 40 carbon atoms, 43 hydrogen atoms, 7 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom [1] [14] [16]. The molecular weight is calculated as 765.87 grams per mole, with an exact mass of 765.29400 atomic mass units [16] [18]. The compound exhibits a polar surface area of 208.50000 square angstroms and a calculated LogP value of 6.34660, indicating significant lipophilicity [16].
Paritaprevir exhibits a complex molecular structure with the empirical formula C₄₀H₄₃N₇O₇S, representing a macrocyclic compound of substantial molecular complexity [1] [2] [3]. The molecular weight calculations demonstrate precise stoichiometric relationships across multiple analytical sources.
The anhydrous form of paritaprevir has an exact molecular weight of 765.891 grams per mole, calculated from the sum of individual atomic contributions [1] [4] [5]. This value represents the theoretical molecular mass based on standard atomic weights. The monoisotopic mass, calculated using the most abundant isotopes of each constituent element, equals 765.294469 daltons [6].
Paritaprevir also exists in a dihydrate form during manufacturing, with the molecular formula C₄₀H₄₃N₇O₇S- 2H₂O and a corresponding molecular weight of 801.91 grams per mole [7] [8] [9]. This hydrated form is subsequently dehydrated during pharmaceutical processing to yield the amorphous anhydrous final product [7] [10].
The elemental analysis of paritaprevir reveals a heterogeneous atomic distribution characteristic of complex pharmaceutical compounds. Carbon represents the dominant constituent, comprising 62.73% by mass with 40 atoms contributing 480.440 grams per mole to the total molecular weight [4].
Oxygen constitutes the second-largest mass percentage at 14.62%, with seven oxygen atoms contributing 111.993 grams per mole [4]. Nitrogen accounts for 12.80% by mass through seven nitrogen atoms providing 98.049 grams per mole. Hydrogen, despite comprising 43 atoms, represents only 5.66% by mass with a contribution of 43.344 grams per mole due to its low atomic mass. Sulfur, present as a single atom, contributes 4.19% by mass or 32.065 grams per mole [4].
The stoichiometric analysis reveals that paritaprevir cannot be reduced to simpler integer ratios while maintaining the same elemental proportions. The molecular formula C₄₀H₄₃N₇O₇S represents the empirical formula, as the greatest common divisor of the atomic counts is unity. The atomic ratios, normalized to the smallest non-hydrogen count (sulfur = 1), yield C₄₀:H₄₃:N₇:O₇:S₁, confirming the structural complexity and the absence of simplifiable stoichiometric relationships.
The heteroatom distribution pattern reflects the compound's role as a protease inhibitor, with the nitrogen and oxygen atoms participating in critical hydrogen bonding interactions with the target enzyme active site [11] [12]. The single sulfur atom within the cyclopropylsulfonamide moiety plays a crucial role in the compound's binding affinity and selectivity [11].
The isotopic distribution of paritaprevir exhibits characteristic patterns expected for large organic molecules containing multiple carbon atoms. Mass spectrometric analysis reveals distinct isotope peaks corresponding to the natural abundance of stable isotopes within the molecular structure [13] [14].
The monoisotopic peak (M+0) appears at 765.294 mass-to-charge ratio with 100% relative intensity, representing molecules containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S) [15]. The M+1 peak occurs at 766.298 mass-to-charge ratio with 47.4% relative intensity, primarily arising from the statistical presence of ¹³C isotopes within the 40 carbon atoms [14] [15]. The probability of ¹³C incorporation increases significantly with the large carbon content, following binomial distribution principles.
The M+2 peak manifests at 767.301 mass-to-charge ratio with 15.1% relative intensity, resulting from multiple isotopic contributions including two ¹³C atoms, single ³⁴S atoms, or ¹⁸O atoms [15]. The sulfur isotope ³⁴S (4.29% natural abundance) provides a notable contribution to the M+2 peak intensity, distinguishing paritaprevir from sulfur-free compounds of similar molecular weight.
Additional minor isotope peaks extend the distribution pattern, with decreasing intensities corresponding to increasingly rare isotopic combinations. The isotopic envelope width and complexity reflect the molecular size and elemental diversity, providing distinctive mass spectrometric fingerprints useful for analytical identification and quantification [16] [14] [17]. These isotopic patterns serve as critical parameters for mass spectrometric method development and validation in pharmaceutical analysis [18] [19] [20].